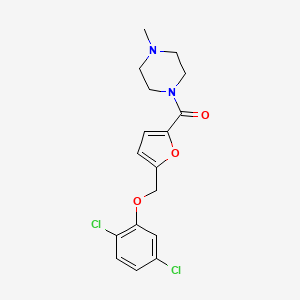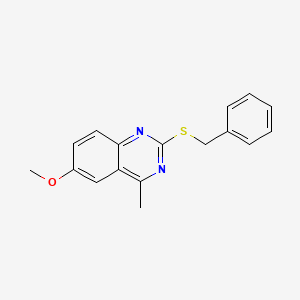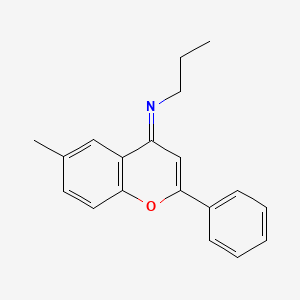![molecular formula C21H22N2O3 B10817170 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B10817170.png)
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C21H22N2O3 and a molecular weight of 350.41 g/mol . This compound is known for its unique structure, which includes a furan ring, a pyridine ring, and a tert-butylphenoxy group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:
Preparation of 4-tert-butylphenol: This intermediate can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-tert-butylphenoxyacetic acid: This step involves the reaction of 4-tert-butylphenol with chloroacetic acid in the presence of a base.
Synthesis of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid: This intermediate is obtained by reacting 4-tert-butylphenoxyacetic acid with furan-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Formation of the final compound: The final step involves the reaction of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid with pyridine-3-amine in the presence of a coupling agent like EDC (ethyl(dimethylaminopropyl)carbodiimide) to form this compound.
Analyse Chemischer Reaktionen
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles such as halides or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
Wissenschaftliche Forschungsanwendungen
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide can be compared with other similar compounds, such as:
5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar structure but contains a triazole ring instead of a furan ring.
2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: This compound also contains a tert-butylphenoxy group but has a different core structure with a triazole and sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)15-6-8-17(9-7-15)25-14-18-10-11-19(26-18)20(24)23-16-5-4-12-22-13-16/h4-13H,14H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
ADDHTLSQUNSMNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)

![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)


![(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B10817121.png)
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)


![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B10817153.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)

